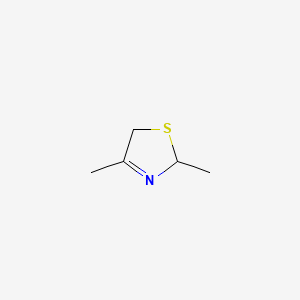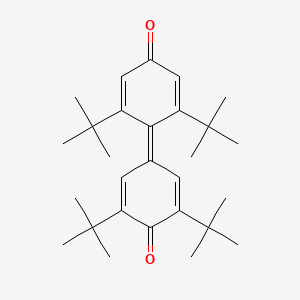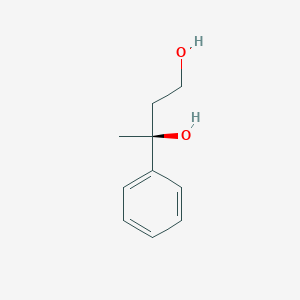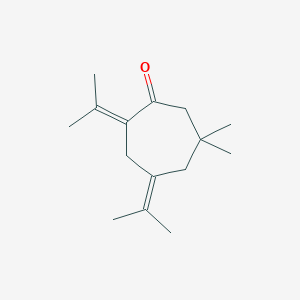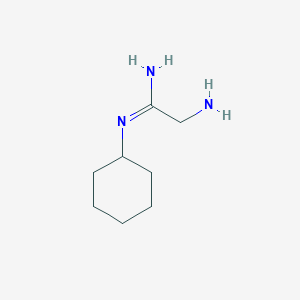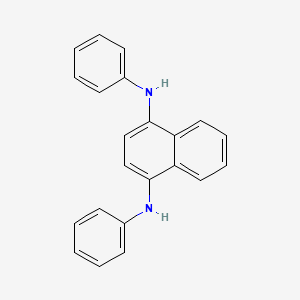
1,4-Bis(phenylamino)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(phenylamino)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two phenylamino groups attached to the 1 and 4 positions of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(phenylamino)naphthalene can be synthesized through several methods. One common approach involves the reaction of 1,4-dichloronaphthalene with aniline in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:
1,4-Dichloronaphthalene+2Aniline→this compound+2HCl
Another method involves the use of copper (II) oxide nanoparticles as a catalyst in a three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione under mild, ambient, and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(phenylamino)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4-Bis(phenylamino)naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(phenylamino)naphthalene involves its interaction with molecular targets through various pathways:
Redox Reactions: The compound can undergo redox reactions, influencing cellular redox states and affecting biological processes.
Protein Binding: It can bind to proteins, altering their structure and function, which is particularly relevant in its use as a fluorescence dye for detecting protein aggregates.
Enzyme Inhibition: The compound may inhibit specific enzymes, contributing to its antimicrobial and antitumor activities.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: A natural organic compound derived from naphthalene, known for its redox properties and biological activities.
2,3-Disubstituted-1,4-naphthoquinones: Compounds containing arylamine groups with various substitutions, exhibiting significant antimicrobial and antitumor activities.
Uniqueness
1,4-Bis(phenylamino)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescence dye for protein aggregation studies and its potential antimicrobial and antitumor activities set it apart from other similar compounds.
Propiedades
Número CAS |
7090-21-3 |
|---|---|
Fórmula molecular |
C22H18N2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-N,4-N-diphenylnaphthalene-1,4-diamine |
InChI |
InChI=1S/C22H18N2/c1-3-9-17(10-4-1)23-21-15-16-22(20-14-8-7-13-19(20)21)24-18-11-5-2-6-12-18/h1-16,23-24H |
Clave InChI |
VPGCXUPROOEMER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


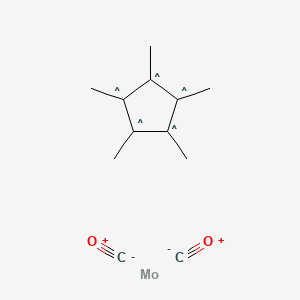
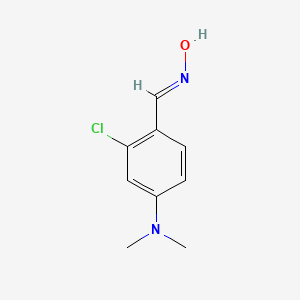

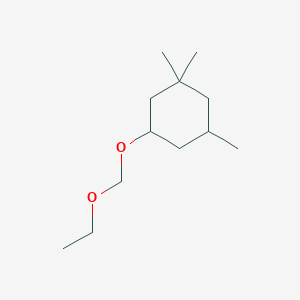
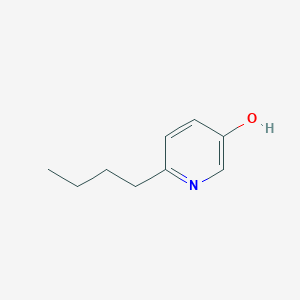
![[(Methylimino)dimethylene]bisphosphonic acid](/img/structure/B13801044.png)
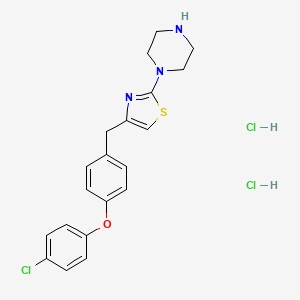
![2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid](/img/structure/B13801054.png)
